9H-Carbazole, 2,7-dimethoxy-3-methyl-
Description
9H-Carbazole, 2,7-dimethoxy-3-methyl- is a carbazole derivative featuring methoxy groups at positions 2 and 7 and a methyl group at position 2. Carbazoles are heterocyclic aromatic compounds with a tricyclic structure, widely studied for their pharmacological and materials science applications. Substitutions on the carbazole core, such as methoxy and methyl groups, influence solubility, electronic properties, and biological activity .
Properties
CAS No. |
865855-86-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2,7-dimethoxy-3-methyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12-11-5-4-10(17-2)7-13(11)16-14(12)8-15(9)18-3/h4-8,16H,1-3H3 |
InChI Key |
RKKUHIFZWJDYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,7-dimethoxy-3-methyl- typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole as the core structure.
Methoxylation: Introduction of methoxy groups at the 2 and 7 positions. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: Introduction of a methyl group at the 3 position. This step can be carried out using methylating agents such as methyl iodide or methyl triflate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Various functionalized carbazole derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron transport properties.
Photocatalysis: Acts as a photocatalyst in various organic transformations.
Biology and Medicine:
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Anticancer Research: Some derivatives exhibit cytotoxic activity against cancer cell lines.
Industry:
Dye and Pigment Industry: Used in the synthesis of dyes and pigments due to its stable aromatic structure.
Material Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 2,7-dimethoxy-3-methyl- involves its interaction with molecular targets through its aromatic and functional groups. The methoxy and methyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways and chemical reactions, making the compound a versatile tool in research and industry.
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
The position and type of substituents significantly alter carbazole properties. Key comparisons include:
Key Observations :
- Methoxy vs. Methyl : Methoxy groups (electron-donating) increase solubility in polar solvents compared to methyl groups (electron-withdrawing) .
- Nitro Groups : Compounds like 7b exhibit higher melting points (240°C) due to nitro-induced molecular rigidity .
- Bulkier Groups : tert-Butoxycarbonyl (tert-Boc) in 9b lowers melting points (122°C) by disrupting crystal packing .
Suzuki Coupling
- Target Compound Synthesis : Likely synthesized via Suzuki-Miyaura cross-coupling, a common method for aryl-aryl bond formation in carbazoles. For example, compound 9b () was prepared using 4-iodoanisole and a carbazole boronic acid with Pd(PPh₃)₄, yielding 70% .
- Microwave-Assisted Synthesis : highlights microwave irradiation for rapid amide formation (compounds 3–5), achieving 80–90% yields, suggesting efficiency improvements over traditional reflux .
Direct Functionalization
Antimicrobial Activity
- Methoxy/Methyl Derivatives : Carbazoles with methoxy and methyl groups (e.g., compounds in ) showed strong antimicrobial activity against Staphylococcus aureus and E. coli, comparable to ciprofloxacin. The target compound’s substituents may similarly enhance membrane penetration .
- Chloro Substituents : Dichloro-substituted carbazoles () exhibited anti-MRSA activity, but nitro groups (e.g., 7b) may reduce biocompatibility due to toxicity .
Enzyme Inhibition
Antioxidant Activity
- DPPH Radical Scavenging : Methoxy groups in ’s compounds enhanced antioxidant activity, suggesting the target compound’s 2,7-dimethoxy configuration could offer superior radical quenching .
Key Research Findings and Trends
Substituent Position Matters : Methoxy groups at positions 2 and 7 (vs. 3 and 6 in ’s furyl/thienyl derivatives) optimize electronic properties for optoelectronic applications .
Synthetic Efficiency : Microwave and photochemical methods reduce reaction times and improve yields compared to traditional reflux (e.g., 45% yield for 7b vs. 90% for 9c) .
Biological Versatility : Methoxy and methyl groups balance hydrophobicity and electronic effects, making such derivatives viable for antimicrobial and antidiabetic agents .
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